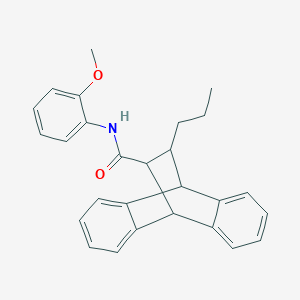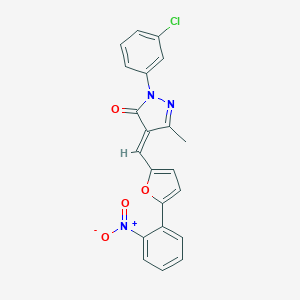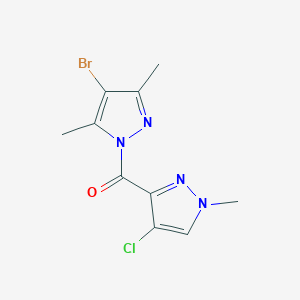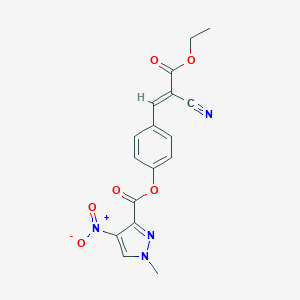![molecular formula C33H39NO4 B388589 2-isopropyl-5-methylcyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate](/img/structure/B388589.png)
2-isopropyl-5-methylcyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(propan-2-yl)cyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate is a complex organic compound with a unique structure It is characterized by a cyclohexyl ring substituted with a methyl and isopropyl group, and a butanoate ester linked to a pentacyclic structure containing multiple double bonds and a nitrogen atom
Méthodes De Préparation
The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate can be achieved through a multi-step process involving several key reactions. One common method involves the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions typically involve room temperature and an inert atmosphere to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple double bonds and a nitrogen atom makes it susceptible to oxidation reactions, which can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups in the structure.
Substitution: The cyclohexyl ring and ester groups can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles like alkoxides or amines.
Applications De Recherche Scientifique
5-Methyl-2-(propan-2-yl)cyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The presence of multiple double bonds and a nitrogen atom allows it to form stable complexes with metal ions and other molecules. These interactions can modulate biochemical pathways and influence cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may act on enzymes and receptors involved in signal transduction and metabolic regulation.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 5-Methyl-2-(propan-2-yl)cyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate stands out due to its unique pentacyclic structure and the presence of multiple functional groups. Similar compounds include:
- 2-Isopropyl-5-methylcyclohexyl heptanoate
- Cyclohexyl methacrylate
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride
These compounds share some structural similarities but differ in their functional groups and overall reactivity, making each one unique in its applications and properties.
Propriétés
Formule moléculaire |
C33H39NO4 |
|---|---|
Poids moléculaire |
513.7g/mol |
Nom IUPAC |
(5-methyl-2-propan-2-ylcyclohexyl) 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate |
InChI |
InChI=1S/C33H39NO4/c1-17(2)20-15-14-19(5)16-25(20)38-33(37)30(18(3)4)34-31(35)28-26-21-10-6-7-11-22(21)27(29(28)32(34)36)24-13-9-8-12-23(24)26/h6-13,17-20,25-30H,14-16H2,1-5H3 |
Clé InChI |
LBRKCGPPIMREDK-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)C(C(C)C)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OC(=O)C(C(C)C)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-benzimidazol-2-yl [1,1'-biphenyl]-4-ylmethyl sulfide](/img/structure/B388507.png)
![9-bromo-6-(4-fluorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B388509.png)
![4-[(2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B388510.png)
![(2Z,5Z)-5-{[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388511.png)

![5-AMINO-3-[(1Z)-1-CYANO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B388515.png)

![5-amino-3-[1-cyano-2-(3,5-diiodo-2-isopropoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B388518.png)
![2-({[1,1'-BIPHENYL]-4-YL}AMINO)-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B388520.png)

![ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B388523.png)
![ethyl 5-hydroxy-2-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B388526.png)

